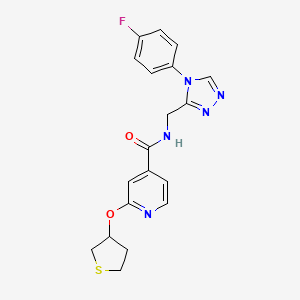
N-((4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a useful research compound. Its molecular formula is C19H18FN5O2S and its molecular weight is 399.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. The compound incorporates a triazole moiety, which is known for its diverse pharmacological properties, including anti-cancer and anti-inflammatory activities. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A triazole ring , which enhances biological activity through hydrogen bonding and protease resistance.
- An isonicotinamide moiety , which is often associated with antimicrobial properties.
- A tetrahydrothiophene group , contributing to its lipophilicity and possibly enhancing its pharmacokinetic profile.
Anticancer Properties
Research has demonstrated that compounds containing triazole rings exhibit significant anticancer activity. For instance, studies have shown that derivatives of triazoles can inhibit the proliferation of various cancer cell lines, such as:
- HeLa (cervical cancer)
- CEM (human T lymphocyte)
- L1210 (murine leukemia)
In vitro studies indicated that the presence of the triazole moiety in similar compounds resulted in lower IC50 values compared to their non-triazole counterparts, suggesting enhanced potency against cancer cells .
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| Triazole Derivative A | HeLa | 9.6 ± 0.7 |
| Parent Compound B | HeLa | 41 ± 3 |
| Triazole Derivative C | CEM | 6.0 |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity due to the presence of both the triazole and isonicotinamide functionalities. Studies have shown that triazole derivatives can exhibit antifungal properties and may be effective against resistant strains of bacteria. The mechanism often involves disruption of cell membrane integrity or inhibition of critical metabolic pathways.
The biological activity of this compound can be attributed to:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer progression.
- Cell Cycle Arrest : Induction of apoptosis in cancer cells has been observed in related compounds.
- Antioxidant Activity : Some studies suggest that triazole derivatives can scavenge free radicals, reducing oxidative stress in cells.
Case Studies
Several case studies highlight the efficacy of similar triazole-containing compounds:
- Compound FA030 : This analog displayed potent antienzymatic activity against recombinant Abl kinase and showed promise in overcoming resistance in chronic myelogenous leukemia models .
- Triazole Derivative D : Demonstrated significant anti-inflammatory effects by modulating cytokine release in animal models, indicating potential therapeutic applications beyond oncology .
属性
IUPAC Name |
N-[[4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O2S/c20-14-1-3-15(4-2-14)25-12-23-24-17(25)10-22-19(26)13-5-7-21-18(9-13)27-16-6-8-28-11-16/h1-5,7,9,12,16H,6,8,10-11H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHCKDIAPFVSQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NCC3=NN=CN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














